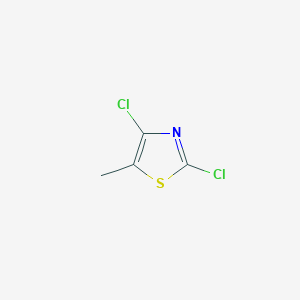

2,4-Dichloro-5-methylthiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Chemical Research

The thiazole ring is a fundamental structural motif found in numerous natural and synthetic compounds with a wide array of biological activities. jetir.orgresearchgate.netfabad.org.tr This versatile scaffold is a key component in many clinically approved drugs, demonstrating its importance in medicinal chemistry. jetir.orgbohrium.com Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antitumor properties. researchgate.netfabad.org.trbohrium.com The significance of the thiazole scaffold also lies in its role as a building block for creating more complex molecules with potential therapeutic applications. fabad.org.tr Its presence in over 18 FDA-approved drugs and numerous experimental therapeutic agents underscores its continued relevance in drug discovery and development. fabad.org.tr

Historical Context of Halogenated Thiazole Compounds

The study of thiazole and its derivatives dates back to the late 19th century with the Hantzsch synthesis being a primary method for their preparation. mdpi.com This reaction involves the condensation of α-halocarbonyl compounds with thioamides. mdpi.comtandfonline.com The introduction of halogen atoms to the thiazole ring enhances its chemical reactivity and biological potential. smolecule.com Historically, the synthesis of halogenated thiazoles has been crucial for the development of various industrial and pharmaceutical compounds. For instance, the chlorination of thiazole derivatives has been a key step in producing intermediates for insecticides and other agrochemicals. google.com The unique electronic properties of halogenated heterocycles like 2,4-dichloro-5-methylthiazole have made them subjects of interest in materials science as well. mdpi.com

Overview of this compound's Role in Modern Synthetic Chemistry

In modern synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex thiazole derivatives. The two chlorine atoms on the thiazole ring are reactive sites that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com This reactivity makes it a key intermediate in the production of bactericides, herbicides, and other biologically active compounds. Its role extends to the creation of compounds with potential applications in medicinal chemistry, including the development of new therapeutic agents. bohrium.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 105315-39-7 lookchem.combldpharm.com |

| Molecular Formula | C4H3Cl2NS cymitquimica.com |

| Molecular Weight | 168.04 g/mol |

| Appearance | Colorless to pale yellow solid cymitquimica.com |

| Purity | ≥95% lookchem.com |

Chemical Synthesis and Reactions

Synthetic Routes to this compound

Several methods have been developed for the synthesis of this compound. One common approach is the chlorination of a suitable thiazole precursor.

A well-established method for forming the thiazole ring is the Hantzsch thiazole synthesis . This process involves the reaction of α-haloketones with thiourea (B124793) or thioamides, followed by chlorination to yield this compound.

Another significant industrial method involves the chlorination of 2-amino-5-methylthiazole. This process typically occurs in two steps:

Conversion of the 2-amino group to a 2-chloro group via a diazonium salt intermediate, producing 2-chloro-5-methylthiazole (B1589247). google.com

Subsequent chlorination of 2-chloro-5-methylthiazole to introduce a second chlorine atom at the 4-position. google.com

Key Chemical Reactions

The reactivity of this compound is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution . mdpi.com These reactions allow for the introduction of a wide range of functional groups, making it a versatile intermediate.

The thiazole ring itself can also participate in oxidation and reduction reactions , which can alter its electronic properties and subsequent reactivity.

Table 2: Common Reactions of this compound

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents (e.g., DMSO) | Substituted thiazoles |

Applications in Synthetic Chemistry

Intermediate in Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of various agrochemicals. It serves as a building block for the creation of potent herbicides and bactericides. The specific substitution pattern of the molecule is crucial for the biological activity of the final products.

Precursor for Biologically Active Molecules

The thiazole nucleus is a well-known pharmacophore, and derivatives of this compound are of significant interest in medicinal chemistry. smolecule.com By modifying the structure through nucleophilic substitution and other reactions, chemists can synthesize a library of compounds to be screened for various biological activities, including antimicrobial and anticancer properties. researchgate.net The reactivity of the chlorine atoms allows for the targeted design of molecules with potentially improved therapeutic profiles. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSOPCRNBFTLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546389 | |

| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-39-7 | |

| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Methylthiazole

Established Synthetic Routes for 2,4-Dichloro-5-methylthiazole and its Precursors

The creation of the this compound molecule often begins with the formation of a thiazole (B1198619) ring, which is then subjected to chlorination. The Hantzsch thiazole synthesis is a foundational method for assembling the core thiazole structure. rsc.org

Hantzsch Thiazole Synthesis Approaches

First described in 1887, the Hantzsch thiazole synthesis is a cornerstone for the formation of thiazole rings. tandfonline.comscispace.com It traditionally involves the condensation of α-haloketones with a thioamide or thiourea (B124793). rsc.orgtandfonline.com

The classical Hantzsch method involves the reaction of α-haloketones with thiourea or thioamides. rsc.orgtandfonline.com This reaction is typically carried out by refluxing the reactants in a solvent like alcohol. scispace.comglobalresearchonline.net The nucleophilic sulfur and nitrogen atoms of the thiourea attack the α-haloketone, leading to cyclization and the formation of the thiazole ring. For example, 2-aminothiazoles can be synthesized by the condensation of equimolar parts of thiourea and α-haloketones or α-haloaldehydes. tandfonline.com This method is valued for its direct approach to constructing the heterocyclic core.

| Reactant 1 | Reactant 2 | Product | Conditions |

| α-Haloketone | Thiourea/Thioamide | Thiazole derivative | Refluxing in alcohol scispace.comglobalresearchonline.net |

| α-Haloketone | Thiourea | 2-Aminothiazole (B372263) | Equimolar parts, condensation tandfonline.com |

Modifications to the original Hantzsch synthesis have been developed to improve yields, reduce reaction times, and create more environmentally friendly processes. scispace.com One such modification involves the replacement of α-haloketones with ketones and a halogen, though this can still require long reaction times. scispace.com Other modifications aim to reduce or eliminate epimerization when forming chiral thiazoles. scribd.com For instance, a modified protocol to produce enantiomerically pure α-amino acid-derived thiazoles involves alkylation of a thioamide with ethyl bromopyruvate, followed by trifluoroacetylation and elimination in a one-pot reaction. uq.edu.au Another approach uses α-tosyloxy ketones in place of α-haloketones. rsc.orgscribd.com Solvent-free conditions have also been explored, offering benefits such as shorter reaction times and higher yields. scispace.comresearchgate.net

| Modification | Reactants | Key Features |

| Ketone and Halogen | Ketone, Halogen, Thiourea | Replaces α-haloketone, can have long reaction times. scispace.com |

| Chiral Thiazole Synthesis | Thioamide, Ethyl bromopyruvate | One-pot reaction to produce enantiomerically pure thiazoles. uq.edu.au |

| α-Tosyloxy Ketones | α-Tosyloxy ketone, Thioamide | Alternative to α-haloketones. rsc.orgscribd.com |

| Solvent-Free Synthesis | α-Haloketone, Thiourea, Substituted o-hydroxybenzaldehyde | Environmentally friendly, shorter reaction times, higher yields. scispace.comresearchgate.net |

Condensation Reactions of α-Haloketones with Thiourea/Thioamides

Chlorination Protocols for the Thiazole Ring System

Once the thiazole ring is formed, chlorination is a crucial step to introduce chlorine atoms at specific positions. The reactivity of the thiazole ring towards electrophilic substitution, such as halogenation, is influenced by the substituents already present on the ring. ias.ac.inpharmaguideline.com

The selective chlorination of thiazole precursors is a key strategy to obtain the desired chlorinated product. For instance, the 2 and 4 positions of the thiazole ring can be selectively chlorinated. The introduction of one chlorine atom can influence the reactivity of the ring towards further halogenation. udayton.edu In some cases, electron-donating groups at the C2 position can facilitate electrophilic attack at the C5 position. pharmaguideline.com Chlorination can be achieved using various chlorinating agents, such as chlorine gas, under controlled temperatures. smolecule.com

| Precursor | Chlorinating Agent | Product | Key Aspect |

| Thiazole derivative | Chlorine gas | Chlorinated thiazole | Selective chlorination at specific positions. smolecule.com |

| Thiazolo[5,4-d]thiazole | N-chloropyridinium cation | Mono- and dihalogenated derivatives | Introduction of one chlorine enhances reactivity for further halogenation. udayton.edu |

A specific method for introducing chlorine atoms involves the conversion of a thiazole-carboxaldehyde to a dichloromethyl derivative. For example, 2,4-dichloro-5-thiazole-carboxaldehyde can be reacted with thionyl chloride (SOCl₂) in the presence of a catalyst like triethylamine (B128534). This reaction typically proceeds by initially stirring at a lower temperature (30–50 °C) and then heating to a higher temperature (80–95 °C) until the evolution of gas ceases. This method allows for the transformation of an aldehyde group into a dichloromethyl group. A similar transformation involves the oxidation of a primary alcohol on the thiazole ring to an aldehyde, which can then undergo further reactions.

Selective Chlorination of Precursors

One-Pot Synthetic Strategies for Thiazole Derivatives

Recent advancements have focused on developing greener and more efficient one-pot protocols. For instance, a method utilizing an Oxone and iodobenzene (B50100) system has been reported for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate (B1235776) and thiourea, offering advantages such as shorter reaction times and excellent yields under cleaner conditions. researchgate.net Another innovative one-pot approach involves the SnCl4-mediated reaction of nitro-substituted donor-acceptor cyclopropanes with thioamides to produce 2,4,5-trisubstituted thiazoles. rsc.org This method proceeds through aroylmethylidene malonate intermediates that undergo conjugate addition and cyclocondensation. rsc.org

Furthermore, multicomponent reactions have proven effective in the one-pot synthesis of complex thiazole derivatives. A three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide (B42300), and various hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine (TEA) has been used to synthesize novel thiazole derivatives with potential anticancer activity. nih.gov Similarly, ultrasound-assisted one-pot synthesis has been employed to create 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives from benzil, 4-methylthiazole-5-carbaldehyde, primary aryl amines, and ammonium (B1175870) acetate, significantly reducing reaction times compared to conventional heating. sciforum.net

Multi-step Syntheses Involving this compound Intermediates

Multi-step synthetic routes often provide greater control over the substitution pattern of the final product and are crucial for accessing more complex molecules. A common strategy involves the initial synthesis of a thiazole core, which is then elaborated in subsequent steps. For example, the synthesis of ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate involves the formation of a thiazole ring, followed by the introduction of the benzamide (B126) group and subsequent esterification. evitachem.com

The synthesis of 2-amino-4-chloromethylthiazole hydrochloride, a precursor for various derivatives, can be achieved by reacting thiourea and 1,3-dichloropropanone in ethanol. asianpubs.org This intermediate can then undergo further reactions, such as mesylation. asianpubs.org Another example is the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil. One route involves the reduction of 4-methyl-5-thiazolecarboxylate to 4-methyl-5-hydroxymethyl-thiazole, followed by oxidation to the aldehyde. google.com An alternative multi-step process starts with 2-amino-4-methylthiazole, which undergoes aminomethylation, a Vilsmeier reaction to form the aldehyde, and finally, removal of the aminomethyl group by hydrogenation. google.com

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the two chlorine atoms attached to the thiazole ring, making it a versatile substrate for various transformations.

Nucleophilic Substitution Reactions at Chlorine Positions

The chlorine atoms at the C2 and C4 positions of the thiazole ring are susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. These reactions are fundamental to the derivatization of this compound. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atoms. For instance, reactions with hydrazide derivatives in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to substituted thiazoles.

The reactivity of the two chlorine atoms can differ, allowing for selective substitution under controlled conditions. This differential reactivity is a key aspect in the strategic synthesis of disubstituted thiazole derivatives.

Oxidation and Reduction Reactions of the Thiazole Ring

The thiazole ring in this compound can participate in both oxidation and reduction reactions, which alters its electronic properties and reactivity. Oxidation can lead to the formation of thiazole sulfoxides or sulfones. Common oxidizing agents used for this purpose include hydrogen peroxide or potassium permanganate.

Reduction of the thiazole ring is also possible, although less commonly described for this specific compound. The presence of the electron-withdrawing chlorine atoms would influence the conditions required for such transformations.

Functionalization at the Methyl Group

The methyl group at the C5 position of this compound offers another site for chemical modification. While direct functionalization of the methyl group can be challenging, it can be achieved through various synthetic strategies. For example, the methyl group can potentially undergo halogenation under radical conditions to introduce a handle for further substitution reactions.

More commonly, the desired functionality at the C5 position is introduced before the chlorination of the thiazole ring. For example, starting with a precursor having a hydroxymethyl or carboxaldehyde group at the C5 position allows for a wider range of transformations.

Cyclization and Condensation Reactions for Novel Derivatives

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems and other novel structures through cyclization and condensation reactions. The reactive chlorine atoms can participate in intramolecular or intermolecular reactions to form new rings. For instance, condensation reactions with amines or other nucleophiles can lead to the formation of new compounds. smolecule.com

Thiazole derivatives, in general, are known to undergo cyclization reactions to form a variety of fused systems, such as thiazolo[3,2-a]pyrimidines. researchgate.net These reactions often involve the initial substitution of a chlorine atom with a nucleophile containing another reactive functional group, which then participates in the subsequent cyclization step. For example, novel thiazole pyrimidine (B1678525) derivatives have been synthesized by the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com Similarly, Claisen–Schmidt condensation reactions involving thiazole-based ketones can lead to chalcones, which are versatile intermediates for synthesizing other heterocyclic compounds. mdpi.com

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of various reaction parameters. Yield and purity are significantly influenced by factors such as the choice of solvent, reaction time, catalytic system, and the application of modern synthetic techniques.

The selection of an appropriate solvent is a critical parameter in the synthesis of thiazole rings, directly impacting reaction rates, solubility of reagents, and potentially the product distribution and yield. For the synthesis of this compound and related intermediates, polar aprotic solvents are frequently employed.

Detailed research findings indicate that solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are effective for different synthetic steps. For instance, the Hantzsch synthesis, a classical route to thiazoles, is often conducted in polar aprotic solvents like DMSO. In one specific preparation of a derivative, precursors were refluxed in DMSO for 18 hours, highlighting that extended reaction times may be necessary under certain conventional heating conditions to achieve satisfactory yields. The choice between solvents often involves a trade-off; THF is selected for its ability to dissolve reactants, while DMF is chosen for its stability at high temperatures required for certain transformations.

In other advanced synthetic protocols for thiazole derivatives, such as palladium-catalyzed hydroarylation, a screening of solvents revealed that dimethylacetamide (DMA) was more efficient and selective compared to 1,4-dioxane (B91453) or toluene, with typical reaction durations of around 14 hours. acs.org The nature of the solvent can also influence the efficacy of energy input methods, such as ultrasonic dispersion. mdpi.com

The following table summarizes the impact of different solvents on the synthesis of thiazole derivatives based on reported research.

| Solvent | Typical Reaction | Duration | Observations | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Hantzsch Synthesis / Derivative Prep. | 18 hours | Effective polar aprotic solvent for reflux conditions. | |

| Dimethylformamide (DMF) | Cross-Coupling Reactions | 30 min (MW) | Suitable for high-temperature stability; used in microwave-assisted Suzuki couplings. | researchgate.net |

| Tetrahydrofuran (THF) | Cross-Coupling Reactions | N/A | Valued for its solubility characteristics. | |

| Dimethylacetamide (DMA) | Pd-catalyzed Hydroarylation | 14 hours | Found to be more selective and efficient than other solvents like toluene. | acs.org |

| Ethanol | Cyclocondensation | 8-12 hours | Used as a solvent in the cyclization reaction of 2-chloro trifluoroacetyl ethyl acetoacetate with thioacetamide. | google.com |

Catalysts play a pivotal role in many synthetic routes leading to this compound, facilitating transformations that would otherwise be inefficient or unselective. The selection of an optimal catalyst is crucial for maximizing yield and controlling the reaction pathway.

For transformations involving the this compound core, such as introducing new substituents via cross-coupling reactions, palladium or copper catalysts are recommended. For instance, in the synthesis of thiazole-containing triarylethylenes, a palladium-catalyzed reaction was optimized by screening various catalysts and ligands. The combination of Pd(dba)₂ as the palladium source, PCy₃ as the ligand, and pivalic acid as an additive in DMA solvent was found to be highly effective. acs.org

In other contexts, simpler catalysts are used for fundamental steps. The chlorination of a thiazole carboxaldehyde, a related transformation, utilizes a halogenation catalyst such as triethylamine. smolecule.com Modern approaches have also explored the use of novel catalytic systems. Research into the synthesis of 2-aminothiazoles has demonstrated the effectiveness of a recyclable, magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄), where the catalyst loading was optimized to maximize product yield. rsc.org Furthermore, biocatalysts like lipase (B570770) have been presented as an environmentally friendly option for thiazole synthesis. rsc.org

The table below provides examples of catalyst systems used in the synthesis of thiazoles.

| Catalyst System | Reaction Type | Key Findings | Reference(s) |

| Palladium or Copper | Cross-Coupling | Recommended for introducing aryl/heteroaryl substituents onto the thiazole ring. | |

| Triethylamine | Halogenation | Used as a catalyst in the conversion of a thiazole-carboxaldehyde with thionyl chloride. | smolecule.com |

| Pd(dba)₂ / PCy₃ / Pivalic Acid | Hydroarylation | Optimized system for the C-H functionalization of thiazoles with diaryl alkynes. | acs.org |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | 2-Aminothiazole Synthesis | A highly efficient, heterogeneous nanocatalyst that can be recycled. | rsc.org |

| Lipase | Thiazole Synthesis | An environmentally friendly biocatalyst used for the condensation of aryl ethenone, KBrO₃, and thioamide. | rsc.org |

To overcome the limitations of conventional heating, such as long reaction times and potential side-product formation, modern energy sources like microwave irradiation and ultrasound have been successfully applied to thiazole synthesis. These techniques often lead to dramatic reductions in reaction time, increased yields, and alignment with green chemistry principles.

Microwave-assisted synthesis has been shown to significantly accelerate reactions involving thiazole intermediates. For multi-step syntheses involving intermediates of this compound, microwave assistance can reduce reaction times from as long as 18 hours to just 1–2 hours while also improving selectivity. This acceleration is also evident in Suzuki coupling reactions to form arylthiophenylthiazoles, where a microwave-assisted reaction achieved an 80% yield in 30 minutes, whereas conventional heating for 40 hours yielded only trace amounts of the product. researchgate.net Similarly, the synthesis of certain triazole derivatives was reduced from 27 hours to 30 minutes using microwave heating. nih.gov

Ultrasound irradiation is another powerful technique that promotes the synthesis of thiazoles efficiently and under mild conditions. rsc.orgresearchgate.net This method offers benefits such as shorter reaction times, higher yields, greater product purity, and simpler workups, often under solvent-free conditions. wisdomlib.orgresearchgate.nettandfonline.com In one study, ultrasound-mediated synthesis of rhodanine (B49660) derivatives achieved yields up to 99% within 2 minutes, compared to 30-150 minutes required by conventional methods. wisdomlib.org The application of ultrasound aligns with green chemistry by minimizing waste and the need for hazardous reagents. researchgate.netwisdomlib.org

A comparison of these techniques is presented below.

| Method | Typical Reaction | Time | Yield | Key Advantages | Reference(s) |

| Conventional Heating | Thiazole Derivative Synthesis | 18 hours | Moderate | Established methodology. | |

| Microwave Irradiation | Thiazole Derivative Synthesis | 1-2 hours | Good-Excellent | Drastic reduction in reaction time, improved selectivity. | |

| Microwave Irradiation | Suzuki Coupling | 30 minutes | 80% | Significant rate and yield enhancement over thermal methods. | researchgate.net |

| Ultrasound Irradiation | Thiazole Synthesis | ~2 minutes | up to 99% | Extremely fast, high yield, eco-friendly, often solvent-free. | wisdomlib.orgresearchgate.net |

Controlling the specific spatial arrangement of atoms—regioselectivity (which position reacts) and stereoselectivity (the 3D orientation of the product)—is fundamental to synthesizing structurally defined thiazole derivatives for targeted applications.

Regioselectivity is crucial when a thiazole ring or its precursors have multiple potential reaction sites. In the synthesis of substituted thiazoles, the choice of catalyst and conditions can direct functionalization to a specific carbon atom. For example, a palladium-catalyzed hydroarylation reaction involving unsubstituted thiazole was developed to proceed with high C5 selectivity, meaning the new bond preferentially forms at the 5-position of the thiazole ring. acs.orgscilit.com Another strategy involves a highly regioselective bromine-magnesium exchange at the C-2 position of 2,4-dibromothiazole, which allows for the specific introduction of a substituent at C-2 while leaving the bromine at C-4 untouched for subsequent reactions. thieme-connect.com The solvent can also play a role; in the synthesis of related azoles, the use of aprotic dipolar solvents has been shown to give better regioselective control than polar protic solvents. mdpi.com

Stereoselectivity deals with the formation of specific stereoisomers. This is particularly important when synthesizing chiral thiazole-containing molecules, which are common in natural products. nih.gov Synthetic strategies have been developed to produce α-chiral 2-substituted 4-bromothiazoles with high stereoselectivity. thieme-connect.com In some reactions, the formation of kinetic versus thermodynamic products can be controlled by the reaction time, offering a handle on the stereochemistry of the final product. For example, one stereoselective synthesis of a substituted thiazole initially forms a kinetic product with a specific double bond geometry, which then slowly isomerizes to the more stable thermodynamic product upon extended reaction time. acs.org

The table below summarizes strategies for controlling selectivity in thiazole synthesis.

| Selectivity Type | Strategy | Example | Outcome | Reference(s) |

| Regioselectivity | Catalyst Control | Pd-catalyzed hydroarylation of thiazole. | Preferential C-H functionalization at the C5 position. | acs.orgscilit.com |

| Regioselectivity | Directed Metalation | Bromine-magnesium exchange on 2,4-dibromothiazole. | Selective metalation and substitution at the C-2 position. | thieme-connect.com |

| Regioselectivity | Solvent Control | Acetic acid mediation in a domino reaction. | Regioselective formation of 2,4,5-trisubstituted thiazoles. | researchgate.net |

| Stereoselectivity | Time-dependent Isomerization | Calcium-catalyzed synthesis from tert-alcohols. | Formation of a kinetic product that converts to a more stable thermodynamic product over time. | acs.org |

| Stereoselectivity | Chiral Synthesis | Reduction of a ketone precursor using Corey's procedure. | Enantioselective formation of a chiral alcohol on the thiazole substituent. | thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,4-dichloro-5-methylthiazole. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to analyze the compound's distinct atomic environments.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the substituents on the thiazole (B1198619) ring. The spectrum of this compound is characterized by a singlet signal corresponding to the methyl (CH₃) group protons at position 5. In a related compound, 4-methylthiazole, the methyl group protons appear as a singlet at approximately δ 2.47 ppm. chemicalbook.com For 2,4-dimethylthiazole, the C5-proton signal is shifted upfield by the methyl substitutions. cdnsciencepub.com In the case of this compound, the presence of two electron-withdrawing chlorine atoms is expected to influence the chemical shift of the C5-methyl protons, likely causing a downfield shift compared to unsubstituted or less substituted methylthiazoles.

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information for confirming the thiazole ring structure. The chemical shifts of the carbon atoms in the thiazole ring are sensitive to the substituents present. For thiazole itself, the carbon signals appear at δ 153.4 (C2), 143.7 (C4), and 115.1 (C5) ppm. In substituted thiazoles, these values change significantly. For instance, in 4-methylthiazole, the C4 signal is shifted downfield. cdnsciencepub.com In this compound, the carbons attached to the chlorine atoms (C2 and C4) are expected to show significant downfield shifts due to the deshielding effect of the halogens. The C5 carbon, bonded to the methyl group, will also have a characteristic chemical shift. The signal for the methyl carbon typically appears in the upfield region of the spectrum. libretexts.org

Proton NMR (¹H NMR) for Substituent Analysis

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical technique used for molecular weight verification and purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for verifying the molecular weight and assessing the purity of this compound. This method separates the compound from any impurities before it enters the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight for this compound (C₄H₃Cl₂NS) is approximately 168.04 g/mol . sigmaaldrich.comaksci.com The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which helps in confirming the presence and number of chlorine atoms in the molecule.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound, which is used to confirm its empirical formula. The theoretical elemental composition for C₄H₃Cl₂NS is calculated based on its molecular formula. The experimental values obtained from elemental analysis are then compared with the theoretical values to verify the stoichiometry and purity of the compound. For example, a study on a similar thiazole derivative, 2-(4'-chlorophenyl)-5-methyl-3-(5'-methylthiazol-2'-yl)-thiazolidin-4-one, reported calculated and found values for C, H, and N that were in close agreement. heteroletters.org

LC-MS for Molecular Weight Verification and Purity Assessment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. heteroletters.org The IR spectrum of a thiazole derivative will show characteristic absorption bands for the C=N and C=C stretching vibrations within the thiazole ring, typically in the range of 1650-1400 cm⁻¹. cdnsciencepub.comresearchgate.net The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. numberanalytics.com The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. For aromatic and heterocyclic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. uzh.ch

The thiazole ring, with its π-electron system and non-bonding electrons on the sulfur and nitrogen atoms, gives rise to characteristic absorption bands. ekb.eg The π → π* transitions, which involve the promotion of electrons from π bonding orbitals to π anti-bonding orbitals, are generally of high intensity. uzh.ch The n → π* transitions, resulting from the excitation of non-bonding electrons (from sulfur and nitrogen) to π anti-bonding orbitals, are typically of lower intensity. uzh.ch

The specific positions and intensities of these absorption bands (λmax) for this compound are influenced by the substituents on the thiazole ring. The electron-withdrawing chlorine atoms and the electron-donating methyl group can shift the energy of the molecular orbitals, thereby altering the absorption wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π anti-bonding | Shorter wavelength (UV region) | High |

| n → π | Non-bonding (S, N) to π anti-bonding | Longer wavelength (UV/Visible region) | Low |

Note: Actual λmax values require experimental determination and can be influenced by the solvent used.

Chromatographic Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of this compound. These techniques separate the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For thiazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govacs.org A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Modern HPLC and UPLC systems are often coupled with mass spectrometry (LC-MS) to provide mass-to-charge ratio information, further confirming the identity of the main peak and any impurities. nih.gov Several studies on related thiazole compounds report achieving purities of over 95% as determined by HPLC. acs.orgjst.go.jp

Table 2: Typical Parameters for HPLC/UPLC Purity Analysis of Thiazole Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18, 1.7-5 µm particle size | Stationary phase for separation |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Elutes compounds from the column |

| Flow Rate | 0.6 - 4.5 mL/min | Controls the speed of separation |

| Detection | UV at 214 nm or 254 nm; Mass Spectrometry (MS) | Quantifies and identifies compounds |

| Column Temperature | 37 - 60 °C | Ensures reproducible retention times |

Source: nih.gov

Addressing Discrepancies in Spectroscopic and Crystallographic Data

In the structural elucidation of compounds like this compound, it is not uncommon to encounter discrepancies between data obtained from different analytical methods.

The most effective strategy to resolve ambiguities is the cross-validation of data from a combination of orthogonal analytical techniques. nih.gov For instance, while X-ray crystallography provides the definitive solid-state structure and absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the connectivity and electronic environment of atoms in solution. Infrared (IR) spectroscopy identifies functional groups, and mass spectrometry (MS) confirms the molecular weight. mdpi.comnih.gov

If the mass spectrum confirms the expected molecular weight for this compound, but the NMR spectrum shows unexpected splitting or chemical shifts, it might indicate the presence of isomers or conformational restrictions in the chosen solvent. A comprehensive approach, where evidence from each technique is used to build a consistent picture, is crucial for unambiguous structure confirmation. nih.goveuropa.eu

The choice of solvent can significantly impact spectroscopic data, particularly for UV-Vis and NMR spectroscopy. The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima (solvatochromism). ekb.eg In polar solvents, charge-transfer bands and π→π* transitions often exhibit a red shift (bathochromic shift) to longer wavelengths. researchgate.net

Polymorphism, the ability of a solid compound to exist in more than one crystal form, can also lead to discrepancies. researchgate.net Different polymorphs of the same compound can exhibit different melting points, solubilities, and solid-state IR spectra due to variations in their crystal lattice and intermolecular interactions. researchgate.netfigshare.com If crystallographic data from one polymorph is compared with spectroscopic data from another, inconsistencies may arise. Recrystallization from different solvents can sometimes isolate different polymorphic forms, helping to resolve such discrepancies. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. cmjpublishers.com This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets. While specific molecular docking studies focusing exclusively on 2,4-Dichloro-5-methylthiazole are not extensively detailed in publicly available literature, research on closely related thiazole (B1198619) derivatives provides a framework for understanding its potential interactions.

Prediction of Binding Modes and Affinities

Docking algorithms calculate the binding affinity, often expressed as a negative score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower score typically indicates a more favorable binding affinity. nih.gov Studies on various thiazole derivatives show that the thiazole ring and its substituents play a crucial role in forming interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with amino acid residues in the active site of a protein. plos.orgbiointerfaceresearch.com

Elucidation of Molecular Targets (e.g., Enzymes, Proteins)

The biological activity of thiazole compounds is attributed to their ability to interact with and inhibit various molecular targets. Molecular docking has been employed to identify and validate these targets for different thiazole analogs. For example, derivatives of 5-methylthiazole (B1295346) have been identified through docking and subsequent in vitro assays as inhibitors of Cyclooxygenase-1 (COX-1), an enzyme involved in inflammation. mdpi.comnih.gov Other research has identified potential targets for thiazole derivatives including Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), the bacterial enzyme MurB, and the fungal enzyme CYP51, highlighting the broad therapeutic potential of this class of compounds. mdpi.commdpi.com The specific pattern of chlorine and methyl substituents on this compound makes it a candidate for investigation against similar microbial or protein kinase targets.

Table 1: Representative Molecular Docking Data for Analogous Thiazole Derivatives This table presents findings from compounds structurally related to this compound to illustrate the type of data generated in molecular docking studies.

| Compound Class | Molecular Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-Methylthiazole-Thiazolidinones | Cyclooxygenase-1 (COX-1) | -8.5 to -9.7 | Arg120, Tyr355 |

| 2,4-Disubstituted Thiazoles | Tubulin | -13.88 to -14.50 | AsnB249, SerA178 |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Not Specified | MET319 |

| Fused 1,2,4-Triazine Thiazoles | CYP1B1 | Not Specified | Phe134, Phe231, Phe268 |

| 1,3,4-Thiadiazole Thiazoles | EGFR Tyrosine Kinase | -10.1 to -13.8 | Met793, Lys745 |

Data sourced from studies on various thiazole derivatives to demonstrate typical docking results. nih.govbiointerfaceresearch.commdpi.commdpi.comacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to refine the results of molecular docking by assessing the stability of a predicted ligand-protein complex in a simulated physiological environment. plos.orgresearchgate.net

Conformational Analysis and Ligand-Protein Stability

After a ligand is "docked" into a protein's active site, an MD simulation can confirm whether the binding is stable. The simulation tracks the movements and interactions of the ligand and protein atoms over a set period (e.g., nanoseconds). Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation suggests that the complex is stable and the ligand does not drift out of the binding pocket. acs.org

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It can reveal which parts of the protein are flexible and which are stabilized by the ligand's presence.

Interaction Analysis: Throughout the simulation, the specific hydrogen bonds and hydrophobic contacts between the ligand and protein are monitored to ensure the key binding interactions predicted by docking are maintained. nih.gov

For various thiazole derivatives, MD simulations have confirmed stable binding within the active sites of targets like the LasR protein of P. aeruginosa and the human kinase CYP1B1, validating the docking predictions. plos.orgacs.org While specific MD studies on this compound are not reported, this methodology would be essential to confirm the stability of its binding to any predicted molecular target.

Table 2: Key Metrics in Molecular Dynamics (MD) Simulation for Ligand-Protein Stability Analysis

| Metric | Description | Implication for Stability |

| RMSD | Measures the average change in atomic coordinates of the ligand or protein backbone from the initial pose. | A low, plateauing value indicates the complex has reached a stable equilibrium. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and areas stabilized upon ligand binding. |

| Potential Energy | The total energy of the simulated system. | A stable and converged potential energy suggests the system is well-equilibrated. plos.org |

| Hydrogen Bond Count | Tracks the number of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonding indicates that key binding interactions are maintained. |

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com These calculations provide fundamental insights into a molecule's geometry, stability, and chemical reactivity based on the distribution of its electrons.

Electronic Properties and Reactivity Prediction

DFT calculations are crucial for understanding the reactivity of compounds like this compound. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the thiazole ring creates a specific electronic profile that dictates how the molecule will interact in chemical reactions.

Key parameters calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and easily excitable. mdpi.comirjweb.com

For various thiazole derivatives, DFT calculations have been used to correlate these electronic properties with observed biological activity. researchgate.netresearchgate.net The specific electronic properties of this compound, influenced by its halogen and methyl substituents, can be precisely calculated to predict its behavior as an electrophile or nucleophile, guiding its use in synthetic chemistry and its potential interactions with biological macromolecules.

Table 3: Representative DFT-Calculated Electronic Properties for Substituted Thiazoles This table shows examples of quantum chemical parameters for various thiazole derivatives to illustrate the data obtained from DFT calculations. The values are representative and not specific to this compound.

| Parameter | Description | Typical Value Range (eV) | Predicted Property |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | 4.0 to 5.0 | Chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 5.0 | Overall electronic character |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 | Measure of molecular stability |

Data ranges are illustrative, based on general findings for thiazole derivatives from DFT studies. mdpi.comirjweb.comresearchgate.net

Energy Barrier Calculations for Biotransformation Pathways

The biotransformation of xenobiotics, including therapeutic agents and industrial chemicals, is a critical process that determines their pharmacokinetics and potential toxicity. Computational chemistry offers powerful tools to investigate the mechanisms of these transformations at a molecular level. One key aspect of such studies is the calculation of energy barriers (activation energies) for potential metabolic pathways. These calculations help predict the likelihood and rate of a particular biotransformation reaction, such as oxidation, reduction, hydrolysis, or conjugation.

For chlorinated heterocyclic compounds like this compound, a potential biotransformation pathway involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a major detoxification route for electrophilic compounds. The reaction proceeds via a nucleophilic attack of the thiolate group of GSH on an electrophilic center of the substrate. The energy barrier for this reaction is a crucial determinant of its rate. A lower energy barrier implies a more favorable and faster reaction.

While the general principles of GST-mediated conjugation are well-established, specific energy barrier calculations for the biotransformation of this compound are not extensively detailed in the currently available literature. Such studies would typically involve quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to model the reaction pathway, locate the transition state, and calculate the activation energy. These theoretical investigations would provide valuable insights into the metabolic fate of the compound and help in understanding its potential for bioaccumulation or toxicity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In modern drug discovery and chemical safety assessment, in silico methods are indispensable for the early evaluation of a compound's ADMET properties. These computational models predict how a chemical substance will behave in a biological system, allowing researchers to identify compounds with favorable pharmacokinetic profiles and filter out those with potential liabilities before committing to expensive and time-consuming experimental studies.

The ADMET profile of a compound like this compound can be predicted using various software and web-based platforms, such as pkCSM and VolSurf. These tools utilize a molecule's structure to calculate a range of physicochemical and pharmacokinetic descriptors. The predictions are based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined properties. This multi-parametric analysis provides a holistic view of the compound's potential as a drug candidate or its risk as an environmental agent.

A key component of ADMET profiling is the assessment of "drug-likeness," which evaluates whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) is not greater than 500 Daltons.

The logarithm of the octanol-water partition coefficient (LogP) is not greater than 5.

There are not more than 5 hydrogen bond donors (nON).

There are not more than 10 hydrogen bond acceptors (nOHN).

For this compound, in silico predictions of these properties are essential. Beyond these basic rules, other important pharmacokinetic parameters are also predicted, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound No specific predicted values for this compound were found in the search results. The table below is a template representing typical parameters evaluated for such a compound. The values are illustrative and not based on retrieved data.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight (MW) | 182.06 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition) | Illustrative Value | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 (N atom) | Complies with Lipinski's Rule (≤ 10) |

| Gastrointestinal (GI) Absorption | Illustrative Value | High/Low prediction indicates oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Illustrative Value | Yes/No prediction indicates CNS activity potential |

Predictive Modeling of Biological Activity (e.g., PASS)

Predicting the full spectrum of biological activities for a novel or understudied compound is a significant challenge. Computational tools like PASS (Prediction of Activity Spectra for Substances) address this by screening a chemical structure against a vast database of structure-activity relationships for thousands of biological activities. The software provides a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi).

The PASS algorithm operates on the principle that a compound's biological activity is a function of its structure. By analyzing the structure of this compound, PASS can predict its likely pharmacological effects, mechanisms of action, and even potential toxicity. Activities with a high Pa value (typically > 0.5 or > 0.7) are considered probable and can guide further experimental testing. This approach is particularly useful for identifying new potential uses for existing compounds or for prioritizing novel compounds for specific biological screening.

For the thiazole class of compounds, a wide range of biological activities have been reported, including antimicrobial, anti-inflammatory, and anticancer effects. A PASS prediction for this compound would help to narrow down these possibilities and identify the most probable activities for this specific substitution pattern.

Table 2: Illustrative PASS Predictions for a Thiazole Scaffold Specific PASS predictions for this compound were not found in the search results. This table illustrates the type of output generated by PASS for a related compound, demonstrating potential activities that could be investigated.

| Predicted Biological Activity | Pa (Probability to be Active) |

|---|---|

| Anti-inflammatory | 0.581 |

| Antifungal | 0.550 |

| Antibacterial | 0.520 |

| Antineoplastic | 0.480 |

| Cyclooxygenase Inhibitor | 0.455 |

Note: The Pa values are based on predictions for 5-methylthiazole-thiazolidinone conjugates and are for illustrative purposes only.

Pharmacological and Biological Research of 2,4 Dichloro 5 Methylthiazole Derivatives

Antimicrobial Activities

Antibacterial Efficacy Studies

Derivatives featuring a 2,4-dichloro substitution pattern have been investigated for their antibacterial effects against a variety of pathogens. These studies often involve determining the minimum concentrations of the compounds required to inhibit or kill bacteria and assessing their ability to disrupt bacterial communities.

Research has shown that thiazole (B1198619) derivatives can exhibit broad-spectrum antibacterial activity. In a study evaluating a series of 5-methylthiazole (B1295346) based thiazolidinones, derivatives were tested against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds was found to be dependent on the nature and position of substituents on an attached aromatic ring. nih.gov

Specifically, the evaluation of antibacterial activity against three resistant strains—methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli—showed that various derivatives possessed activity. nih.gov One compound with a 2,6-dichloro substitution demonstrated the highest activity against these resistant strains, superior to the reference drugs ampicillin (B1664943) and streptomycin (B1217042). nih.gov While the 2,6-dichloro derivative was most potent, a shift of the chlorine atoms, such as in a 2,4-dichloro arrangement, also resulted in notable activity, though to a slightly lesser degree. nih.gov This indicates that dichlorinated derivatives are a promising class for combating resistant bacterial strains. nih.gov Other studies have also confirmed the potential of thiazole derivatives against bacteria such as Bacillus cereus and S. aureus. nih.govmdpi.com

The potency of new thiazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For a series of 5-methylthiazole based thiazolidinones, MIC and MBC values were established against standard and resistant bacterial strains. nih.gov

Against standard bacterial strains, including E. coli and B. cereus, the MIC values for various derivatives ranged from 26.3 to 378.5 μM, with MBCs ranging from 52.6 to 757.0 μM. nih.gov For resistant strains (MRSA, E. coli, P. aeruginosa), the MICs were between 29.8–433.5 μM and MBCs were between 59.6–867.0 μM. nih.gov The derivative with 2,6-dichloro substitution showed significant potency against resistant strains, with MICs of 67.5–135.1 μM and MBCs of 135.1–270.2 μM. nih.gov

| Compound/Drug | Organism | MIC (μM) | MBC (μM) |

| Thiazolidinone Derivatives | E. coli | 26.3 - 378.5 | 52.6 - 757.0 |

| B. cereus | 26.3 - 378.5 | 52.6 - 757.0 | |

| Resistant Strains (MRSA, E. coli, P. aeruginosa) | 29.8 - 433.5 | 59.6 - 867.0 | |

| Compound 12 (2,6-dichloro derivative) | Resistant Strains (MRSA, E. coli, P. aeruginosa) | 67.5 - 135.1 | 135.1 - 270.2 |

Data derived from a study on 5-methylthiazole based thiazolidinones. nih.gov

Bacterial biofilms are structured communities of cells that are notoriously resistant to antimicrobial agents and host immune responses. nih.gov The ability to inhibit biofilm formation is a critical attribute for new antimicrobial compounds. Pseudomonas aeruginosa is a major pathogen known for its ability to form biofilms on various surfaces. nih.gov

In a study of 5-methylthiazole based thiazolidinones, all tested compounds were able to reduce the biofilm-forming capabilities of P. aeruginosa. nih.gov Notably, certain derivatives, when applied at a concentration equal to their MIC, reduced biofilm formation by more than 50%, indicating good biofilm inhibiting potential. nih.gov For instance, a derivative with 2,3-dichloro substitution was among those that reduced P. aeruginosa biofilm formation by over 50%. nih.gov

| Compound Derivative | Biofilm Inhibition of P. aeruginosa |

| Compound 8 | >50% |

| Compound 13 (2,3-dichloro) | >50% |

| Compound 14 | >50% |

Data reflects the percentage of biofilm reduction at the compound's MIC. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Antifungal Efficacy Studies (e.g., against Candida albicans)

In addition to antibacterial properties, thiazole derivatives have been evaluated for their effectiveness against fungal pathogens like Candida albicans. nih.govmdpi.com In a study of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, all tested compounds displayed antifungal activity. nih.gov

The research found that derivatives with specific substitutions, including 2,4-dichloro, 2,6-dichloro, and 3-bromo, exhibited better antifungal activity than the unsubstituted parent compound. nih.gov The 2,6-dichloro derivative showed the strongest effect among the dichlorinated compounds. nih.gov The majority of the tested derivatives demonstrated better activity than the reference drug ketoconazole (B1673606) against almost all fungal strains. nih.gov The most active compound in the series had a Minimum Inhibitory Concentration (MIC) ranging from 59.6–119.2 μM and a Minimum Fungicidal Concentration (MFC) of 119.2–238.4 μM. nih.gov Other studies have also confirmed that thiazole derivatives can possess potent antifungal activity against C. albicans. mdpi.comnih.gov

Antiviral Properties

The therapeutic potential of the thiazole scaffold extends to antiviral applications. mdpi.com Research has identified certain thiazole derivatives as inhibitors of viral replication. For instance, ritonavir, an approved anti-HIV medication, contains a thiazole moiety. mdpi.comjchemrev.com

A study focused on novel 2,4,5-trisubstituted thiazole derivatives (TSTs) designed them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. mdpi.com A significant number of the synthesized compounds showed potent inhibition against the replication of wild-type HIV-1 at submicromolar concentrations, with IC50 values ranging from 0.046 to 9.59 μM. mdpi.com Selected potent compounds were also tested against seven NNRTI-resistant HIV-1 strains and exhibited inhibitory effects, suggesting a good resistance profile. mdpi.com These findings highlight the potential of the 2,4,5-trisubstituted thiazole framework as a novel class of antiviral agents. mdpi.com

Anticancer Activities

The exploration of 2,4-dichloro-5-methylthiazole derivatives has yielded promising results in the field of oncology. Researchers have synthesized and evaluated numerous analogs, demonstrating their potential to combat various forms of cancer through cytotoxic effects and specific mechanistic pathways.

Cytotoxic Effects on Various Human Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic activity against a broad spectrum of human cancer cell lines. The effectiveness of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Notable cytotoxic activity has been observed in the following cell lines:

HepG2 (Hepatocellular Carcinoma): Thiazole-based chalcones have demonstrated cytotoxic effects on HepG2 cells. nih.gov One study reported that a specific derivative induced apoptosis in 44.3% of HepG2 cells, a rate higher than the standard chemotherapeutic agent etoposide. nih.gov Additionally, other thiazole derivatives have shown growth inhibition against HepG2 cell lines. nih.govsemanticscholar.org

A549 (Lung Carcinoma): Several 2,4-disubstituted thiazole amide derivatives have exhibited medium to good antiproliferative activity against A549 cells. nih.gov Phthalimido-thiazoles containing a dichloro-substituted phenyl ring also showed high activity against A549 cells, with IC50 values in the range of 6.69-10.41 µM. researchgate.net

HCT116 (Colon Carcinoma): A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines displayed broad antitumor efficacy, including against the HCT116 cell line. acs.org Thiazole derivatives have also shown potent inhibitory activity against HCT-116 cells, with some compounds exhibiting IC50 values as low as 3.16 ± 0.9 μM. nih.govsemanticscholar.org

MCF-7 (Breast Adenocarcinoma): Thiazole derivatives have been evaluated for their cytotoxic effects against MCF-7 breast cancer cells. ekb.eg Some thiosemicarbazide (B42300) derivatives have also been studied for their effects on MCF-7 cells. cyprusjmedsci.com

HeLa (Cervical Cancer): A number of 2,4-disubstituted thiazole amide derivatives have shown inhibitory activity against HeLa cells, with one compound reporting an IC50 value of 6.05 μM. nih.gov Other thiazole derivatives have also been found to be active against HeLa cells. researchgate.net

PC3 (Prostate Cancer): Research has indicated the cytotoxic potential of thiazole derivatives against human prostate cancer cell lines, including PC-3. researchgate.net

HT-29 (Colon Adenocarcinoma): Certain 2,4-disubstituted thiazole amide derivatives have demonstrated inhibitory effects against HT-29 cells, with one compound showing an IC50 value of 0.63 μM. nih.gov Thiazole derivatives have also shown promising IC50 values against the more resistant HT-29 cell line. nih.govsemanticscholar.org

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50 or other measures) | Source |

|---|---|---|---|

| Thiazole-based chalcones | HepG2 | Induced apoptosis in 44.3% of cells | nih.gov |

| 2,4-Disubstituted thiazole amides | A549, HeLa, HT-29 | IC50 values of 8.64, 6.05, and 0.63 μM, respectively | nih.gov |

| Phthalimido-thiazoles | A549 | IC50 values in the range of 6.69-10.41 µM | researchgate.net |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | HCT116 | Broad antitumor efficacy | acs.org |

| Thiazole derivatives | HCT-116 | IC50 value of 3.16 ± 0.90 μM | nih.govsemanticscholar.org |

| Thiazole derivatives | HT-29 | IC50 value of 3.47 ± 0.79 μM | nih.govsemanticscholar.org |

Mechanistic Investigations in Cancer Cells

To understand the anticancer potential of this compound derivatives fully, researchers have delved into their mechanisms of action within cancer cells. These investigations have revealed that these compounds can trigger cell death and inhibit proliferation through several key pathways.

A significant mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies have shown that certain thiazole-based chalcones can induce apoptosis in HepG2 cells. nih.gov

Flow cytometric analysis has confirmed that some thiazole derivatives cause apoptosis in HL-60 leukemia cells. bibliotekanauki.pl

The mechanism of anticancer action for some of the most active thiazole compounds in HCT-116 cells has been suggested to be apoptosis through the Bcl-2 family of proteins. nih.govsemanticscholar.org

One lead compound, a 3,4-dichloro-derivative, was found to increase caspase 3/7 activity in A549 cells by almost 16 times compared to the control, indicating apoptosis induction. researchgate.net

Another critical mechanism is the ability of these derivatives to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation.

A notable thiazole-based chalcone (B49325) derivative was found to block the G2 phase of the cell cycle in HepG2 cells. nih.gov

In HL-60 leukemia cells, a promising thiazole derivative demonstrated the ability to cause cell cycle arrest at the G2/M phase. bibliotekanauki.pl

Mechanistic studies of a potent CDK2/9 dual inhibitor derived from a thiazole scaffold revealed that it caused G2/M cell cycle arrest in HCT116 cells. acs.org

The targeted inhibition of specific kinases, which are crucial enzymes in cell signaling and growth, is a key strategy in modern cancer therapy. Certain this compound derivatives have shown promise as kinase inhibitors.

CDK2 and CDK9 Inhibition: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were identified as highly potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). acs.org One of the most promising derivatives, compound 20a , significantly inhibited CDK2 with an IC50 of 0.004 μM and CDK9 with an IC50 of 0.009 μM. acs.org This dual inhibition effectively suppressed cancer cell growth. acs.org

Other Kinases: Some thiazole derivatives have also been investigated for their inhibitory effects on other kinases, such as those involved in the EGFR tyrosine kinase pathway. researchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

Anti-inflammatory Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated potential as anti-inflammatory agents. Inflammation is a key process in many diseases, and the development of new anti-inflammatory drugs is of great importance.

In vivo studies have indicated that some thiazole derivatives possess moderate to good anti-inflammatory activity.

A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and several compounds within this series exhibited excellent anti-inflammatory activity. nih.gov

Derivatives of mefenamic acid and indomethacin (B1671933) conjugated with 2-amino-5-methyl-1,3-thiazole have shown good anti-inflammatory activity in rat models. jocpr.com

Some 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents, with some compounds showing better activity than the reference drug indomethacin. nih.gov These compounds were found to be selective inhibitors of COX-1. nih.gov

In Vivo and In Vitro Evaluation of Anti-inflammatory Potential

The anti-inflammatory potential of this compound derivatives has been substantiated through various in vivo and in vitro models. A common in vivo method for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. nih.gov Carrageenan, when injected into the paw, triggers a localized inflammatory response characterized by swelling (edema). nih.gov The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling over time.

Several studies have demonstrated the anti-inflammatory effects of thiazole derivatives in this model. For instance, a series of thiazole-based chalcone derivatives showed anti-inflammatory activity, with some compounds achieving 51-55% inhibition of paw edema. nih.gov Similarly, certain nitro-substituted thiazole derivatives exhibited significant reductions in paw volume, outperforming standard drugs in some cases. wisdomlib.org Research on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed moderate to good anti-inflammatory activity, with some derivatives showing greater protection against edema than the reference drug, indomethacin. mdpi.com Specifically, compounds with a 3-chloro or 3-bromo substituent on the benzylidene ring demonstrated notable activity. mdpi.com

The anti-inflammatory effects are not limited to a single class of thiazole derivatives. Benzothiazole (B30560) derivatives incorporating a thiazole moiety have also been evaluated, with some compounds showing anti-inflammatory activity ranging from 29.7% to 69.6%. bohrium.com Furthermore, newly synthesized 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(substituted phenyl) methylidene] acetohydrazide derivatives were found to be promising in the carrageenan-induced paw edema model. researchgate.net

Histopathological examination of the inflamed paw tissue in these studies often reveals reduced epithelial hyperplasia and inflammatory cell infiltration in animals treated with the thiazole derivatives, further confirming their anti-inflammatory effects. mdpi.com

Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazole-based chalcones | Mouse | 51-55% inhibition of paw edema. | nih.gov |

| Nitro-substituted thiazoles | Rat | Significant reduction in paw volume, some outperforming standard drugs. | wisdomlib.org |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Mouse | Up to 57.8% inhibition of edema, some more potent than indomethacin. | mdpi.com |

| Thiazole-substituted benzothiazoles | Rat | Anti-inflammatory activity ranging from 29.7% to 69.6%. | bohrium.com |

| 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(substituted phenyl) methylidene] acetohydrazides | Rat | Promising anti-inflammatory activity. | researchgate.net |

| N-Aryl substituted-2-aminothiazole-5-carboxylic acids | Mouse | Significant reduction in paw edema, with one compound being more effective than diclofenac. | mdpi.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Animal Model | Significant anti-inflammatory activity. | frontiersin.org |

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-1 (COX-1), Lipoxygenase (LOX))

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Several studies have investigated the inhibitory effects of thiazole derivatives on COX-1 and COX-2. Some derivatives have shown non-selective inhibition of both isoforms, while others have demonstrated selectivity for COX-2. mdpi.com For example, certain thiazole derivatives exhibited superior COX-1 inhibitory activity compared to the standard drug naproxen. mdpi.com In one study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active only against COX-1, with an inhibitory effect greater than naproxen. mdpi.comnih.gov Conversely, other research has identified thiazole analogues that are selective inhibitors of COX-2. mdpi.com

The inhibition of LOX enzymes, particularly 5-LOX, is another mechanism contributing to the anti-inflammatory profile of these compounds. tandfonline.com Some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov However, not all thiazole derivatives with anti-inflammatory activity show significant LOX inhibition. For instance, the previously mentioned 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones failed to show remarkable LOX inhibition, suggesting their anti-inflammatory action is primarily mediated through COX-1 inhibition. mdpi.comnih.gov Some thiazole-based compounds have been developed as dual COX/LOX inhibitors, which may offer a broader spectrum of anti-inflammatory activity. frontiersin.org

Table 2: Inhibition of Inflammatory Mediators by Thiazole Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazole derivatives | COX-1 | Superior inhibitory activity compared to naproxen. | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Active only against COX-1, with an inhibitory effect superior to naproxen. | mdpi.comnih.gov |

| Thiazole analogues | COX-2 | Selective inhibition of COX-2. | mdpi.com |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Potent inhibitors of 5-LOX. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent dual inhibitors. | frontiersin.org |

Other Significant Biological Activities

Beyond their anti-inflammatory effects, derivatives of this compound have demonstrated a range of other important biological activities.

Anticonvulsant Properties

Several studies have highlighted the potential of thiazole derivatives as anticonvulsant agents. researchgate.net Research has shown that certain thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone (B1220212) nuclei exhibit strong anticonvulsant action in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The efficacy of some of these compounds was comparable to or even higher than the standard antiepileptic drug, sodium valproate. nih.gov Structure-activity relationship (SAR) analyses have suggested that specific substitutions on the thiazole ring, such as a para-halogen-substituted phenyl group, are important for this activity. nih.gov

Antihypertensive Activity

Thiazole derivatives have also been investigated for their potential to lower blood pressure. researchgate.net A study on thiazole derivatives bearing a pyrazole (B372694) moiety revealed that many of the synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. clockss.org The position of substituents on the aromatic ring was found to significantly influence the antihypertensive activity. For example, dichloro substitution at the 2 and 6 positions of an aromatic ring resulted in more potent activity than substitution at the 2 and 4 positions. clockss.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Thiazole derivatives have emerged as a promising class of compounds with antileishmanial properties. researchgate.net Studies have shown that some benzothiazole derivatives exhibit selective antileishmanial activity, particularly against the amastigote form of the parasite. researchgate.net Thiazolidine-2,4-dione derivatives have also demonstrated micromolar affinity to Leishmania pteridine (B1203161) reductase 1 (PTR1), a validated drug target, and have shown efficacy against Leishmania infantum and Leishmania braziliensis promastigotes. nih.gov Furthermore, a series of 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-nitroaryl moiety displayed high activity against Leishmania major promastigotes. researchgate.net

Antimalarial Activity